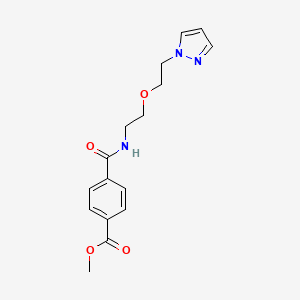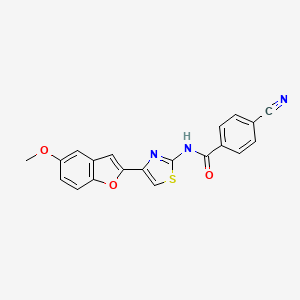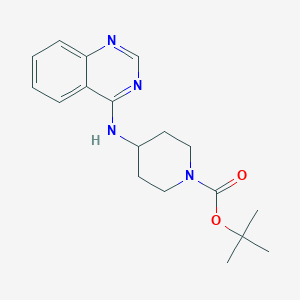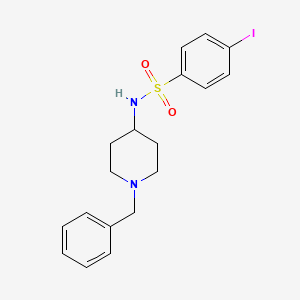
2,4-Difluorophenylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Difluorophenylurea is a chemical compound with the molecular formula C7H6F2N2O . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenyl ring substituted with two fluorine atoms and a urea group . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy .Physical And Chemical Properties Analysis
This compound has a molecular weight of 172.13 g/mol . Its physical and chemical properties such as melting point, boiling point, and solubility can be determined using standard laboratory techniques .Aplicaciones Científicas De Investigación
Herbicide Toxicology and Mutagenicity
2,4-Difluorophenylurea derivatives have been studied for their implications in herbicide toxicology. Research has shown that these compounds are extensively used in agriculture and urban activities for pest control. Studies focus on their toxicological and mutagenic effects, particularly on non-target species, including aquatic ones. The research is inclined towards understanding the molecular biology of these compounds, assessing exposure in humans and other vertebrates, and exploring pesticide degradation (Zuanazzi et al., 2020).
Analgesic and Anti-Inflammatory Properties
Some derivatives of this compound, like diflunisal, have been identified for their analgesic and anti-inflammatory properties. These compounds have shown effectiveness in medical applications, surpassing aspirin in certain aspects (Hannah et al., 1978).
Prodrug Development
This compound compounds have played a role in the development of prodrugs, specifically in the discovery of water-soluble prodrugs like fosfluconazole. This research highlights the importance of chemical research and development in prodrug discovery, focusing on the synthesis and commercial process development of these compounds (Bentley et al., 2002).
Removal from Polluted Water Sources
The removal of 2,4-Dichlorophenoxyacetic acid (a related compound) from water sources has been a significant area of research. Techniques are being developed for the efficient removal of these compounds from contaminated water bodies, addressing their high toxicity and contamination potential (EvyAliceAbigail et al., 2017).
Application in Organic Light-Emitting Devices
2,4-Difluorophenyl-functionalized compounds have been utilized in the development of organic light-emitting devices. Research in this area focuses on synthesizing and characterizing these compounds to improve the efficiency and luminance of such devices (Li et al., 2012).
Impact on Somatic Embryogenesis in Carrots
The effects of compounds like difluoromethylornithine, related to this compound, on somatic embryogenesis in carrots have been explored. This research examines how these compounds influence the differentiation and development of cultured cells in plants (Robie & Minocha, 1989).
Molecular Mode of Action as Herbicides
Studies have also delved into the molecular action mode of 2,4-Dichlorophenoxyacetic acid as a herbicide. This research provides insights into how these compounds mimic natural auxin at the molecular level, affecting the physiological processes and signal transduction in plants (Song, 2014).
Adsorption Studies on Activated Carbon Fibers
Research on the adsorption of phenolic compounds, including this compound derivatives, on activated carbon fibers has been conducted to understand their removal from aqueous solutions. This study is crucial for environmental pollution control and water purification processes (Liu et al., 2010).
Spectroscopic Analysis
The molecular structure and spectroscopic properties of 2,4-difluorophenol have been analyzed using quantum chemical calculations, contributing to our understanding of the electronic structures and chemical transformations of these compounds (Subramanian et al., 2009).
Pharmaceutical Applications
Fluconazole, a derivative of this compound, has been developed as a broad-spectrum antifungal agent. This research showcases the role of this compound derivatives in developing effective pharmaceuticals for treating infections (Richardson et al., 1990).
Direcciones Futuras
Mecanismo De Acción
Target of Action
It is known to be a metabolite of the pesticide teflubenzuron , which primarily targets insect growth by inhibiting chitin synthesis in insect larvae
Mode of Action
It’s parent compound, teflubenzuron, acts by inhibiting the production of chitin, a major component of the exoskeleton in insects . This results in the inability of the insect to molt, leading to its death
Biochemical Pathways
It is known that its parent compound, teflubenzuron, interferes with the chitin synthesis pathway in insects . This disruption prevents the formation of a new exoskeleton during molting, leading to the death of the insect . It’s possible that 2,4-Difluorophenylurea may affect similar pathways, but more research is needed to confirm this.
Pharmacokinetics
As a metabolite of teflubenzuron, it is likely to share some pharmacokinetic properties with its parent compound. Teflubenzuron is known to be moderately mobile in the environment , which could impact the bioavailability of this compound.
Result of Action
Its parent compound, teflubenzuron, is known to cause death in insects by preventing the formation of a new exoskeleton during molting
Action Environment
The action of this compound is likely to be influenced by environmental factors, given that it is a metabolite of a pesticide. Teflubenzuron, its parent compound, is known to be moderately mobile in the environment . This suggests that the action, efficacy, and stability of this compound could be influenced by factors such as soil type, temperature, and moisture levels.
Análisis Bioquímico
Biochemical Properties
It is known that the compound interacts with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve binding to specific sites on the biomolecules, potentially influencing their function .
Cellular Effects
Preliminary research suggests that the compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is hypothesized that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of 2,4-Difluorophenylurea at different dosages in animal models have not been extensively studied
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized
Propiedades
IUPAC Name |
(2,4-difluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2N2O/c8-4-1-2-6(5(9)3-4)11-7(10)12/h1-3H,(H3,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBBRRSKIPTXBCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)NC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
145602-64-8 |
Source


|
| Record name | (2,4-DIFLUOROPHENYL)UREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

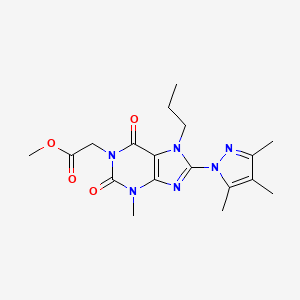
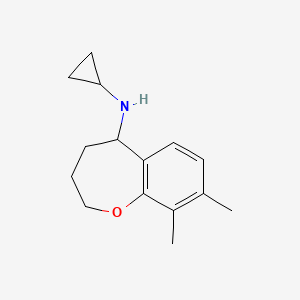
![1-benzyl-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2943144.png)

![Ethyl 2-[7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylpropanoate](/img/structure/B2943147.png)
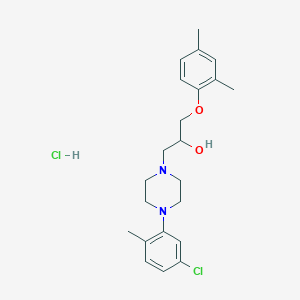

![N-(4-bromo-2-methylphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide](/img/structure/B2943154.png)
